2'-O-MOE-U

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H53N4O10P |

|---|---|

Molekulargewicht |

804.9 g/mol |

IUPAC-Name |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38?,39+,40-,57?/m1/s1 |

InChI-Schlüssel |

ZLOKLUONKGURQI-RRWNSPLTSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2'-O-Methoxyethyl Uridine: A Core Component of Second-Generation Antisense Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methoxyethyl (2'-MOE) uridine (B1682114) is a chemically modified nucleoside that has become a cornerstone in the development of second-generation antisense oligonucleotides (ASOs). This modification, specifically the addition of a methoxyethyl group at the 2' position of the ribose sugar, imparts significantly improved therapeutic properties to ASOs compared to their first-generation counterparts. These enhancements include increased resistance to nuclease degradation, higher binding affinity to target RNA, and a more favorable toxicity profile.[1][2] This guide provides a comprehensive overview of 2'-O-methoxyethyl uridine, its synthesis, mechanism of action, and its critical role in the design of modern ASO therapeutics.

Core Properties and Advantages

The incorporation of 2'-O-methoxyethyl uridine into oligonucleotides confers several key advantages that are crucial for their clinical efficacy. The bulky 2'-MOE group provides steric hindrance, which protects the phosphodiester backbone of the ASO from being broken down by cellular enzymes called nucleases. This protection significantly extends the half-life of the ASO within the body, allowing for less frequent dosing.[1]

Furthermore, the 2'-MOE modification locks the ribose sugar into a C3'-endo conformation. This specific three-dimensional shape is ideal for binding to target RNA molecules. This pre-organization of the sugar moiety leads to a more stable duplex formation between the ASO and the messenger RNA (mRNA), resulting in a higher binding affinity and increased potency of the gene-silencing effect.[1] Compared to earlier ASO technologies, those containing 2'-MOE modifications generally exhibit reduced off-target effects and a better overall safety profile.[2]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data related to 2'-O-methoxyethyl uridine and ASOs containing this modification.

Table 1: Physicochemical Properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine

| Property | Value | Citations |

| CAS Number | 163759-49-7 | [3] |

| Molecular Formula | C₁₃H₂₀N₂O₇ | [3] |

| Molecular Weight | 316.31 g/mol | [3][4] |

| Appearance | White to Faint Yellow Solid Powder | [3] |

| Melting Point | 115.5-116.5 °C | [3] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly), Water (Slightly, Sonicated) | [3] |

| Storage Temperature | 2-8°C | [3][4] |

Table 2: Impact of 2'-MOE Modification on Antisense Oligonucleotide Properties

| Property | Description | Quantitative Impact | Citations |

| Melting Temperature (Tm) | Temperature at which 50% of the ASO-RNA duplex is dissociated; an indicator of binding affinity. | Increases by 1.5-2.0 °C per modification compared to an unmodified DNA-RNA duplex. | [1] |

| Nuclease Resistance | Stability against degradation by cellular nucleases. | Significantly increased half-life in biological systems. | [1] |

| Pharmacokinetics (Absorption) | Bioavailability after subcutaneous administration. | ~80% in mice. | [1] |

| Pharmacokinetics (Distribution) | Primary tissues of accumulation. | Liver, Kidney, Bone Marrow, Spleen. | [1] |

| Pharmacokinetics (Elimination Half-life) | Time for the concentration of the ASO to decrease by half. | 2-4 weeks in human plasma. | [1] |

Mechanism of Action: RNase H-Mediated Degradation

The primary mechanism by which 2'-MOE modified ASOs silence gene expression is through the recruitment of an enzyme called Ribonuclease H (RNase H).[1] To achieve this, ASOs are designed with a specific "gapmer" structure. This design consists of a central block of standard DNA nucleotides, which is flanked on both sides by "wings" of 2'-MOE modified nucleotides.[5]

The 2'-MOE wings serve two main purposes: they provide the nuclease resistance and high binding affinity necessary for the ASO to effectively find and bind to its target mRNA.[5] Once the ASO is bound to the mRNA, the central DNA "gap" forms a DNA-RNA hybrid duplex. This hybrid structure is recognized and cleaved by RNase H, leading to the degradation of the target mRNA.[1] This process ultimately prevents the mRNA from being translated into a protein, thus silencing the expression of the target gene.

RNase H-dependent antisense mechanism of a 2'-O-MOE gapmer ASO.

Experimental Protocols

Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine

A common method for the large-scale synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine involves the ring-opening of O-2,2'-anhydro-5-methyluridine.[5]

Materials:

-

O-2,2'-Anhydro-5-methyluridine

-

Tris(2-methoxyethyl)borate

-

2-Methoxyethanol

-

Methanol

-

Acetone

Procedure:

-

A stainless steel pressure vessel is charged with O-2,2'-anhydro-5-methyluridine, tris(2-methoxyethyl)borate, and 2-methoxyethanol.[3]

-

The vessel is sealed and heated in a pre-heated oil bath at 155-160°C for 48 hours.[3]

-

After cooling, the solution is evaporated to dryness.[3]

-

The resulting residue is triturated with methanol and then suspended in hot acetone.[3]

-

Insoluble salts are removed by filtration and washed with acetone.[3]

-

The filtrate is collected and evaporated to yield the crude product, which is further purified by dissolving in acetonitrile (B52724) and re-evaporating.[3]

General workflow for the synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.

Incorporation into Oligonucleotides and Evaluation of ASO Activity

2'-O-methoxyethyl uridine is incorporated into oligonucleotides as a phosphoramidite (B1245037) building block using standard solid-phase synthesis techniques.[3] The activity of the resulting ASOs is then evaluated in cell culture.

Protocol for ASO Activity Evaluation:

-

Cell Culture: Human or animal cells are cultured in appropriate media.

-

Transfection: The 2'-MOE gapmer ASO and a control oligonucleotide are introduced into the cells using a transfection reagent.

-

Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow the ASO to act on its target mRNA.

-

RNA Extraction and Analysis: Total RNA is extracted from the cells. The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The reduction in target mRNA is calculated relative to cells treated with the control oligonucleotide.[1]

-

Protein Analysis (Optional): To confirm the downstream effect of mRNA reduction, protein levels can be quantified using methods such as Western blotting or ELISA.[2]

General experimental workflow for evaluating ASO activity in cell culture.

Conclusion

2'-O-methoxyethyl uridine is a pivotal chemical modification that has significantly advanced the field of antisense therapeutics. Its ability to enhance nuclease resistance, increase binding affinity, and improve the safety profile of oligonucleotides has been instrumental in the development of a new generation of ASO drugs. The "gapmer" design, which strategically utilizes 2'-MOE modified nucleotides, enables the potent and specific degradation of target mRNA through the RNase H mechanism. A thorough understanding of the properties, synthesis, and mechanism of action of 2'-O-methoxyethyl uridine is essential for researchers and professionals involved in the discovery and development of novel oligonucleotide-based therapies.

References

An In-Depth Technical Guide to 2'-O-Methoxyethyluridine (2'-O-MOE-U) for Researchers and Drug Development Professionals

Introduction

2'-O-methoxyethyluridine (2'-O-MOE-U) is a chemically modified nucleoside that has become a cornerstone in the development of antisense oligonucleotide (ASO) therapeutics. The modification, a methoxyethyl group at the 2' position of the ribose sugar, imparts favorable pharmacological properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and an improved safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound and its incorporation into oligonucleotides.

Chemical Structure and Core Properties

The fundamental identifying characteristics of 2'-O-methoxyethyluridine are summarized below.

Chemical Structure:

-

IUPAC Name: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

The structure consists of a standard uridine (B1682114) base attached to a ribose sugar, with the key modification being the presence of a 2-methoxyethyl group (-O-CH₂CH₂OCH₃) at the 2'-position of the ribofuranose ring.

Table 1: Core Properties of 2'-O-Methoxyethyluridine

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₇ |

| Molecular Weight | 302.28 g/mol |

| CAS Number | 223777-15-9 |

| Appearance | White to off-white solid |

Physicochemical and Biophysical Properties

The 2'-O-MOE modification significantly enhances the therapeutic potential of oligonucleotides. The key properties are detailed in the following tables.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Solubility | Slightly soluble in water and methanol. Soluble in Dimethyl Sulfoxide (DMSO). |

| Storage Temperature | 2-8°C in a well-closed container. |

Table 3: Biophysical Properties of 2'-O-MOE Modified Oligonucleotides

| Property | Description | Quantitative Data |

| Nuclease Resistance | The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thus increasing the in vivo stability and half-life of the oligonucleotide.[1] | Significantly more stable than unmodified DNA and RNA oligonucleotides. |

| Binding Affinity (Tₘ) | The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo (RNA-like) conformation, which increases the binding affinity to complementary RNA targets. This leads to a higher melting temperature (Tₘ) of the oligonucleotide duplex. | Increases Tₘ by approximately 1.8°C per modification compared to an unmodified DNA/RNA duplex. |

| Lipophilicity | The methoxyethyl group increases the lipophilicity of the oligonucleotide, which can improve its distribution and cellular uptake. | - |

| Specificity | The enhanced binding affinity also contributes to improved specificity, allowing for better discrimination between the target sequence and off-target sequences with mismatches. | - |

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the this compound phosphoramidite building block is a critical step for its incorporation into oligonucleotides. A general synthetic scheme is as follows:

-

Protection of Uridine: The 5'-hydroxyl and the N3-imino group of uridine are protected using standard protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-OH and a suitable group for the N3 position).

-

Alkylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is alkylated using 2-methoxyethyl bromide or a similar reagent in the presence of a base.

-

Deprotection and Reprotection: Selective deprotection and reprotection steps are carried out to isolate the 2'-O-MOE-uridine with the desired protecting groups for phosphitylation.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final this compound phosphoramidite.

Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides

2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

-

Detritylation: Removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound phosphoramidite is activated by an activating agent (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine). For the synthesis of nuclease-resistant phosphorothioate (B77711) linkages, a sulfurizing agent is used instead of an oxidizing agent.

Cleavage, Deprotection, and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine. The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter failure sequences and other impurities.

Characterization of 2'-O-MOE Modified Oligonucleotides

The identity and purity of the synthesized oligonucleotides are confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the oligonucleotide.

-

Mass Spectrometry (MS): Confirms the molecular weight of the oligonucleotide, verifying its sequence and the incorporation of the 2'-O-MOE modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the nucleoside and the conformation of the oligonucleotide.

Signaling Pathway and Mechanism of Action

2'-O-MOE modified oligonucleotides are frequently used in a "gapmer" design for antisense applications. These gapmers typically consist of a central "gap" of 8-10 DNA or unmodified nucleotides, flanked by "wings" of 2'-O-MOE modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.

The mechanism of action is as follows:

-

Hybridization: The 2'-O-MOE gapmer ASO binds to its complementary target mRNA sequence in the cell. The 2'-O-MOE wings provide high binding affinity and nuclease stability.

-

RNase H Recruitment: The central DNA gap forms an RNA/DNA heteroduplex with the target mRNA. This structure is recognized and bound by RNase H1.

-

mRNA Cleavage: RNase H1 cleaves the phosphodiester backbone of the target mRNA, leading to its degradation.

-

Release and Recycling: The ASO is released from the cleaved mRNA and can bind to another target mRNA molecule, leading to multiple rounds of cleavage.

-

Translational Arrest: The degradation of the target mRNA prevents its translation into protein, resulting in a reduction of the target protein levels.

Experimental Workflow for Evaluating ASO Efficacy

A typical workflow to assess the in vitro efficacy of a 2'-O-MOE modified ASO involves the following steps:

-

Cell Culture: The appropriate cell line expressing the target gene is cultured.

-

ASO Transfection: The ASO is introduced into the cells. This can be achieved through various methods, including lipofection, electroporation, or gymnosis (free uptake).

-

Incubation: The cells are incubated with the ASO for a defined period (typically 24-72 hours) to allow for cellular uptake and target engagement.

-

Analysis of Target Knockdown:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in target mRNA levels.

-

Western Blot or ELISA: To measure the reduction in target protein levels.

-

-

Assessment of Cytotoxicity: Cell viability assays (e.g., MTT or LDH assays) are performed to evaluate any potential toxic effects of the ASO treatment.

Conclusion

The 2'-O-methoxyethyl modification has proven to be a highly valuable tool in the field of oligonucleotide therapeutics. Its ability to confer enhanced stability, binding affinity, and a favorable safety profile has led to the development of several successful antisense drugs. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key aspects of this compound, from its chemical properties to its application in targeted gene silencing.

References

2'-O-Methoxyethyl (2'-O-MOE) Modification in Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are critical for enhancing their drug-like properties. Among these, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of ASO drug development, offering a well-balanced profile of high binding affinity, exceptional nuclease resistance, and a favorable safety profile. This technical guide provides an in-depth overview of 2'-O-MOE chemistry, its mechanism of action, pharmacokinetic and pharmacodynamic characteristics, and its application in the development of antisense therapeutics. Detailed experimental protocols for the evaluation of 2'-O-MOE ASOs and a summary of key quantitative data are also presented to aid researchers in the design and execution of their studies.

Introduction to 2'-O-MOE Modification

The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar in a nucleotide. Specifically, a methoxyethyl group (–O–CH2–CH2–O–CH3) is attached to the 2'-hydroxyl group.[1] This modification is a hallmark of second-generation ASOs and has been instrumental in advancing several ASO drugs to the clinic.[2][3]

The primary advantages of incorporating 2'-O-MOE modifications into ASOs include:

-

Increased Binding Affinity: The 2'-O-MOE group promotes a C3'-endo sugar pucker, which is structurally favorable for binding to target RNA, leading to an increase in the thermal stability (Tm) of the ASO-RNA duplex.[1]

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby prolonging the half-life of the ASO.[2][4]

-

Favorable Safety Profile: Compared to other high-affinity modifications like Locked Nucleic Acid (LNA), 2'-O-MOE ASOs generally exhibit a better-tolerated safety profile, particularly with respect to hepatotoxicity.[5]

-

Reduced Immunostimulation: The modification can help in reducing the innate immune responses that can be triggered by unmodified oligonucleotides.

Mechanism of Action

2'-O-MOE modified ASOs primarily function through two distinct mechanisms: RNase H-mediated degradation of the target RNA and steric hindrance of RNA processing or function.

RNase H-Mediated Degradation

The most common design for 2'-O-MOE ASOs intended for target knockdown is the "gapmer" configuration.[6] In this design, a central block of deoxynucleotides (the "gap") is flanked by "wings" of 2'-O-MOE modified nucleotides.[3]

-

The 2'-O-MOE wings provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation.[6]

-

The central DNA gap, when hybridized to the target RNA, creates a DNA-RNA heteroduplex that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.[3] This leads to the destruction of the target mRNA and subsequent downregulation of the encoded protein.

Steric Hindrance

When an ASO is fully modified with 2'-O-MOE nucleotides, it does not support RNase H activity.[3] Instead, these ASOs can act as steric blockers. By binding to a specific RNA sequence, they can physically obstruct the binding of cellular machinery involved in:

-

Translation: Blocking the ribosome from scanning the mRNA, thereby inhibiting protein synthesis.

-

Splicing: Modulating pre-mRNA splicing by masking splice sites or regulatory sequences, which can lead to exon skipping or inclusion.[3]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of 2'-O-MOE ASOs have been extensively studied.

Pharmacokinetics

-

Absorption: After subcutaneous administration, 2'-O-MOE ASOs are well-absorbed.[7]

-

Distribution: They distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidney.[8] They are highly bound to plasma proteins, which limits their renal excretion and contributes to their long tissue half-life.[8]

-

Metabolism: 2'-O-MOE ASOs are metabolized slowly by endo- and exonucleases.[8] The phosphorothioate (B77711) backbone, often used in conjunction with 2'-O-MOE, further enhances nuclease resistance.

-

Excretion: The parent drug is minimally excreted in the urine. Metabolites are primarily cleared through the urine.[9]

Pharmacodynamics

The onset of action and duration of effect of 2'-O-MOE ASOs are dependent on the dose, dosing frequency, and the turnover rate of the target mRNA and protein. Due to their long tissue half-life, 2'-O-MOE ASOs can have a prolonged pharmacodynamic effect, allowing for infrequent dosing regimens (e.g., weekly or even monthly).[7]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for 2'-O-MOE ASOs, including comparisons with other modifications where available.

Table 1: Binding Affinity of ASO Modifications

| Modification | ΔTm per modification (°C) | Reference(s) |

| 2'-O-MOE | +0.9 to +1.7 | [10] |

| LNA | +4 to +8 | [10] |

| 2'-O-Methyl | +1.0 to +1.5 |

Table 2: In Vitro Potency of ASOs Targeting CTNNB1 in HeLa Cells

| ASO Target Site | 2'-O-MOE ASO (% mRNA remaining) | 2'-O-Methyl ASO (% mRNA remaining) | Reference(s) |

| 1 | ~20 | ~40 | [3] |

| 2 | ~25 | ~55 | [3] |

| 3 | ~30 | ~60 | [3] |

| 4 | ~35 | ~70 | [3] |

| 5 | ~40 | ~80 | [3] |

| 6 | ~45 | ~85 | [3] |

| 7 | ~50 | ~90 | [3] |

Table 3: Pharmacokinetic Parameters of Approved 2'-O-MOE ASOs in Humans

| Drug Name (Target) | Dose and Route | Tmax (hours) | t1/2 (plasma) | t1/2 (tissue) | Reference(s) |

| Mipomersen (B10770913) (ApoB) | 200 mg SC weekly | 2-4 | ~30 days | ~30 days | [1][7] |

| Inotersen (TTR) | 300 mg SC weekly | 2-4 | Not specified | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of 2'-O-MOE ASOs. The following are generalized protocols for key experiments.

In Vitro ASO Activity Assessment (RT-qPCR)

This protocol outlines the steps to determine the in vitro efficacy of a 2'-O-MOE ASO in reducing target mRNA levels in cultured cells.

Materials:

-

Cultured cells expressing the target gene

-

2'-O-MOE ASO and control ASOs (e.g., scrambled sequence)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Dilute the ASO and the transfection reagent separately in serum-free medium.

-

Combine the diluted ASO and transfection reagent and incubate to allow complex formation.

-

Add the ASO-transfection reagent complex to the cells.

-

-

Incubation: Incubate the cells for 24-72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a qPCR reaction mix containing the cDNA, qPCR master mix, and primers for the target gene and a housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to cells treated with a control ASO.

Western Blotting for Protein Knockdown

This protocol is for assessing the reduction in target protein levels following ASO treatment.

Materials:

-

Cell lysates from ASO-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli buffer and heat to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation:

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the target protein.

In Vitro Nuclease Stability Assay

This protocol assesses the resistance of a 2'-O-MOE ASO to nuclease degradation.

Materials:

-

2'-O-MOE ASO and an unmodified control oligonucleotide

-

Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase)[14][15]

-

Incubation buffer

-

Quenching solution

-

Analysis method (e.g., gel electrophoresis, HPLC)

Procedure:

-

Incubation: Incubate the ASO with the nuclease source at 37°C.[9]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[9]

-

Quenching: Stop the reaction in each aliquot by adding a quenching solution.[15]

-

Analysis: Analyze the integrity of the ASO in each sample using a suitable method to visualize and quantify the amount of full-length ASO remaining.

Thermal Melting (Tm) Analysis

This protocol measures the thermal stability of the duplex formed between a 2'-O-MOE ASO and its complementary RNA target.

Materials:

-

2'-O-MOE ASO and its complementary RNA oligonucleotide

-

Melting buffer (e.g., sodium phosphate (B84403) buffer with NaCl)[16]

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Annealing: Mix equimolar amounts of the ASO and its RNA complement in the melting buffer. Heat the mixture to 95°C and then slowly cool to room temperature to allow for duplex formation.[16]

-

Tm Measurement:

-

Place the annealed sample in the spectrophotometer.

-

Slowly increase the temperature from a low starting temperature (e.g., 20°C) to a high temperature (e.g., 90°C) while continuously monitoring the absorbance at 260 nm.[16]

-

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.

Signaling Pathways and Therapeutic Applications

2'-O-MOE ASOs have been developed to target a wide range of genes involved in various diseases. The specific signaling pathway affected depends on the function of the target gene.

Targeting Bcl-2 in Cancer

Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. 2'-O-MOE ASOs targeting Bcl-2 mRNA can induce apoptosis in cancer cells.

Targeting TNF-α in Inflammatory Diseases

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a key role in a variety of inflammatory diseases. 2'-O-MOE ASOs targeting TNF-α can reduce its expression and thereby alleviate inflammation.

Conclusion

The 2'-O-MOE modification has proven to be a highly valuable tool in the development of antisense oligonucleotide therapeutics. Its ability to confer a desirable balance of high binding affinity, nuclease resistance, and a favorable safety profile has led to the successful clinical development and approval of several ASO drugs. This technical guide provides a comprehensive overview of the key aspects of 2'-O-MOE ASOs, from their fundamental properties to their practical application and evaluation. The provided data and protocols are intended to serve as a valuable resource for researchers and drug developers working in the field of antisense technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. idtdna.com [idtdna.com]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microsynth.com [microsynth.com]

- 7. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

The Core Mechanism of 2'-O-Methoxyethyl Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in RNA-targeted therapeutics. This modification confers an optimal balance of enhanced binding affinity to target RNA, superior nuclease resistance, and a well-characterized safety profile, leading to improved potency and duration of action. This technical guide provides an in-depth exploration of the mechanism of action of 2'-O-MOE ASOs, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug developers in the field.

Introduction to 2'-O-MOE ASO Chemistry and Design

The cornerstone of 2'-O-MOE ASO technology is the chemical modification at the 2' position of the ribose sugar. The addition of a methoxyethyl group enhances the oligonucleotide's properties compared to first-generation phosphorothioate (B77711) (PS) ASOs.[1][2]

Key Features of 2'-O-MOE Modification:

-

Increased Binding Affinity: The 2'-O-MOE modification locks the sugar moiety in an RNA-like C3'-endo conformation, which is favorable for binding to the target RNA molecule. This results in a significant increase in the melting temperature (Tm) of the ASO-RNA duplex.[3]

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases, thereby prolonging its half-life in biological systems.[4][5]

-

Favorable Safety Profile: Compared to other high-affinity modifications like Locked Nucleic Acid (LNA), 2'-O-MOE ASOs generally exhibit a better-tolerated safety profile, with a lower incidence of hepatotoxicity.[6]

A critical design feature of most therapeutic 2'-O-MOE ASOs is the "gapmer" architecture. This chimeric design consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-O-MOE modified nucleotides.[7][8] This configuration is essential for the primary mechanism of action.

The RNase H-Mediated Mechanism of Action

The principal mechanism by which 2'-O-MOE gapmer ASOs elicit their therapeutic effect is through the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme.

-

Hybridization: The ASO, through Watson-Crick base pairing, binds with high specificity to its complementary sequence on the target messenger RNA (mRNA).

-

RNase H Recruitment: The DNA:RNA heteroduplex formed by the central gap of the ASO and the target mRNA is recognized as a substrate by RNase H1.[2] ASOs fully composed of 2'-O-MOE modifications do not support RNase H cleavage.[2]

-

mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.[2]

-

ASO Recycling: Following cleavage, the ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of degradation and potent gene silencing.

This process ultimately prevents the translation of the target mRNA into protein, effectively reducing the levels of the disease-causing protein.

Quantitative Performance Metrics

The following tables summarize key quantitative data for 2'-O-MOE ASOs, providing a basis for comparison with other antisense chemistries.

Table 1: Binding Affinity and Nuclease Resistance

| Parameter | 2'-O-MOE Modification | Phosphorothioate (PS) Only | Unmodified DNA/RNA | Reference |

| ΔTm per modification (°C) | +0.9 to +1.6 | Decrease | Baseline | [3] |

| Nuclease Resistance | High | Moderate | Low | [4][7] |

Table 2: Comparative Pharmacokinetic Properties of ASO Modifications

| Modification | Plasma Protein Binding (%) | Key Tissue Distribution | Plasma Half-life (t½) | Tissue Half-life | Primary Route of Metabolism | Primary Route of Excretion | Reference |

| 2'-O-MOE | >90 | Liver, Kidney, Bone Marrow, Lymph Nodes | 1-2 hours (initial phase) | Weeks | Nuclease (endonuclease and exonuclease) | Urine (as metabolites) | [6][9] |

| LNA | >95 | Liver, Kidney | ~1 hour (initial phase) | Weeks | Nuclease | Urine (as metabolites) | [6][9] |

| cEt | >95 | Liver, Kidney | ~1 hour (initial phase) | Weeks | Nuclease | Urine (as metabolites) | [6][9] |

Detailed Experimental Protocols

In Vitro RNase H Cleavage Assay

This assay is crucial for determining the ability of a gapmer ASO to mediate RNase H cleavage of its target RNA.

Materials:

-

Target RNA transcript (in vitro transcribed or synthetic)

-

2'-O-MOE gapmer ASO

-

Recombinant human RNase H1 enzyme

-

RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 0.1 mM DTT)

-

Nuclease-free water

-

Formamide-EDTA stop solution (99% formamide, 5 mM EDTA)

-

Polyacrylamide gel (denaturing) and electrophoresis apparatus

-

Fluorescent label for RNA (e.g., 5'-FAM)

Procedure:

-

Annealing: Mix the fluorescently labeled target RNA and the ASO in RNase H reaction buffer without MgCl₂. Heat to 90°C for 2 minutes and then cool slowly to room temperature to allow for duplex formation.

-

Reaction Initiation: Pre-warm the annealed duplex and the RNase H1 enzyme separately at 37°C for 5 minutes. Initiate the reaction by adding the RNase H1 enzyme to the duplex solution and adding MgCl₂ to a final concentration of 10 mM.

-

Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it by adding an equal volume of formamide-EDTA stop solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled RNA fragments using a gel imager. The appearance of smaller RNA fragments over time indicates successful RNase H-mediated cleavage.[8]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between the ASO and its target RNA.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated)

-

Biotinylated target RNA

-

2'-O-MOE ASO

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the biotinylated target RNA onto the streptavidin-coated sensor chip surface. A reference flow cell should be prepared without the RNA to serve as a control.

-

Binding Analysis: Inject a series of concentrations of the 2'-O-MOE ASO over the sensor chip surface at a constant flow rate. The binding of the ASO to the immobilized RNA causes a change in the refractive index at the surface, which is detected as a response in real-time.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ASO from the RNA.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove any remaining bound ASO from the RNA surface, preparing it for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1][10]

Cellular Uptake and Distribution Studies

Understanding how ASOs enter cells and where they localize is critical for predicting their efficacy.

Materials:

-

Cell line of interest

-

Fluorescently labeled 2'-O-MOE ASO (e.g., Cy3 or FAM labeled)

-

Cell culture reagents

-

Confocal microscope

-

Flow cytometer (optional)

Procedure:

-

Cell Seeding: Seed the cells of interest in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry).

-

ASO Treatment: Treat the cells with the fluorescently labeled 2'-O-MOE ASO at various concentrations and for different durations. This is typically done without the use of transfection reagents to study the unassisted uptake ("gymnosis").

-

Microscopy: For qualitative and semi-quantitative analysis of cellular uptake and subcellular localization, wash the cells to remove extracellular ASO, fix them, and stain for specific cellular compartments (e.g., DAPI for the nucleus, LysoTracker for lysosomes). Image the cells using a confocal microscope to visualize the distribution of the fluorescent ASO.

-

Flow Cytometry: For a quantitative measure of total cellular uptake, detach the cells, wash them, and analyze the fluorescence intensity of the cell population using a flow cytometer. This provides data on the percentage of cells that have taken up the ASO and the mean fluorescence intensity.[11][12]

Pharmacokinetics and Metabolism

2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles. Following subcutaneous or intravenous administration, they rapidly distribute from the plasma to tissues, with the highest concentrations found in the liver and kidneys.[13] They are highly bound to plasma proteins, which limits their renal excretion as intact drug.[4] The primary route of metabolism is through slow degradation by endo- and exonucleases in the tissues.[13] The resulting shortened oligonucleotide metabolites have reduced protein binding and are excreted in the urine.[10] The long tissue half-life of 2'-O-MOE ASOs, often several weeks in humans, allows for infrequent dosing regimens.[6][9]

Safety and Toxicology

The 2'-O-MOE chemical class has been extensively studied in non-human primates and humans.[11] While generally well-tolerated, potential class-related toxicities can include effects on the coagulation cascade, complement activation, and pro-inflammatory responses, particularly at high doses.[7] The safety profile of 2'-O-MOE ASOs is considered favorable, especially in comparison to more rigid, higher-affinity modifications that have been associated with a greater risk of hepatotoxicity.[6]

Conclusion

The 2'-O-MOE modification has been instrumental in the development of a robust and successful platform for RNA-targeted therapeutics. The "gapmer" design, coupled with the enhanced properties conferred by the 2'-O-MOE wings, allows for potent and specific gene silencing through an RNase H-dependent mechanism. The well-characterized pharmacokinetic and safety profiles of this chemical class provide a strong foundation for the continued development of novel antisense therapies for a wide range of diseases. This guide has provided a comprehensive overview of the core mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to advance this promising therapeutic modality.

References

- 1. Surface Plasmon Resonance Assay of Binding Properties of Antisense Oligonucleotides to Serum Albumins and Lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eu.idtdna.com [eu.idtdna.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00072A [pubs.rsc.org]

- 11. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Advantage of 2'-O-Methoxyethyl (2'-O-MOE) Modification in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) therapeutics has marked a paradigm shift in the treatment of a wide array of diseases. Central to the success of these therapies is the chemical modification of oligonucleotides to enhance their drug-like properties. Among the second-generation modifications, 2'-O-methoxyethyl (2'-O-MOE) has emerged as a cornerstone of modern ASO design, offering a finely tuned balance of enhanced efficacy and a favorable safety profile. This technical guide provides a comprehensive overview of the benefits of 2'-O-MOE modification in oligonucleotide synthesis, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation nucleic acid therapeutics.

Core Benefits of 2'-O-MOE Modification

The introduction of a 2'-O-methoxyethyl group to the ribose sugar of a nucleotide confers several critical advantages that collectively enhance the therapeutic potential of oligonucleotides. These benefits primarily revolve around increased stability, enhanced binding affinity to target RNA, and a well-established safety profile.

Enhanced Nuclease Resistance

A primary obstacle for in vivo applications of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides steric hindrance that protects the phosphodiester backbone from nuclease-mediated cleavage, significantly extending the half-life of the oligonucleotide in biological fluids and tissues.[1][2] This increased stability is crucial for achieving sustained target engagement and a durable therapeutic effect.

Increased Binding Affinity to Target RNA

The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like, C3'-endo conformation, which is energetically favorable for binding to complementary RNA targets.[2] This results in a higher binding affinity, as evidenced by an increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex. A higher Tm indicates a more stable duplex, leading to enhanced potency of the ASO. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[2]

Favorable Pharmacokinetic Profile

The enhanced stability and increased lipophilicity of 2'-O-MOE modified oligonucleotides contribute to a favorable pharmacokinetic profile.[3] These ASOs exhibit prolonged tissue half-lives, allowing for less frequent dosing regimens.[2] When combined with a phosphorothioate (B77711) (PS) backbone, which enhances protein binding, renal clearance is reduced, further improving the in vivo residence time.[4]

Well-Characterized and Favorable Safety Profile

Extensive preclinical and clinical studies have demonstrated that 2'-O-MOE modified ASOs generally possess a favorable safety and tolerability profile.[5][6][7] This is a critical differentiator when compared to other high-affinity modifications like Locked Nucleic Acid (LNA), which have been associated with a higher risk of hepatotoxicity.[5][8] The well-understood safety profile of 2'-O-MOE has contributed to its widespread use in several FDA-approved ASO drugs.[1]

Quantitative Data Summary

The following tables summarize key quantitative data that highlight the advantages of 2'-O-MOE modification in oligonucleotide design.

Table 1: Binding Affinity Enhancement

| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | [2] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |

| 2'-Fluoro (2'-F) | +2.5 | [2] |

| Locked Nucleic Acid (LNA) | +4 to +8 | [5] |

Table 2: Comparative In Vivo Potency and Toxicity of ASOs Targeting PTEN mRNA in Mice

| ASO Design (Wings-Gap-Wings) | Modification | ED₅₀ (mg/kg) for PTEN mRNA reduction in liver | Hepatotoxicity (Elevated Serum Transaminases) | Reference |

| 2-10-2 | LNA | ~6 | Significant | [9] |

| 2-10-2 | S-cMOE | 29 | Not Reported | [9] |

| 5-10-5 | 2'-O-MOE | ~30 | None Observed | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of 2'-O-MOE modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides

Objective: To synthesize a custom sequence oligonucleotide incorporating 2'-O-MOE modified phosphoramidites.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside.

-

2'-O-MOE phosphoramidites (A, C, G, U) and standard DNA phosphoramidites.

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

-

Capping reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizing agent (Iodine solution) or sulfurizing agent (e.g., Xanthane Hydride) for phosphorothioate linkages.

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

-

Anhydrous acetonitrile.

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Procedure: The synthesis is performed on an automated DNA/RNA synthesizer and follows a cyclical four-step process for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the orange-colored trityl cation is monitored to assess coupling efficiency.

-

Coupling: The next phosphoramidite (B1245037) in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by oxidation or a phosphorothioate triester by sulfurization.

This cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection:

-

The solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.

-

The solution containing the crude oligonucleotide is collected and the solvent is evaporated.

Purification: The crude oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Nuclease Stability Assay

Objective: To assess the resistance of 2'-O-MOE modified oligonucleotides to nuclease degradation.

Materials:

-

Purified 2'-O-MOE modified oligonucleotide and an unmodified control oligonucleotide.

-

Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, fetal bovine serum as a source of various nucleases).

-

Reaction buffer appropriate for the chosen nuclease.

-

Quenching solution (e.g., EDTA to chelate divalent cations required by nucleases).

-

Analysis platform (e.g., PAGE, capillary electrophoresis, or HPLC).

Procedure:

-

Incubate a known concentration of the oligonucleotide with the nuclease in the reaction buffer at 37°C.

-

Collect aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Stop the reaction in each aliquot by adding the quenching solution.

-

Analyze the samples on the chosen platform to separate the full-length oligonucleotide from its degradation products.

-

Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and calculate the half-life.

Protocol 3: Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.

Materials:

-

Purified 2'-O-MOE modified oligonucleotide and its complementary RNA strand.

-

Melting buffer (e.g., phosphate-buffered saline).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Anneal the oligonucleotide and its RNA complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Place the duplex solution in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the inflection point of the absorbance versus temperature curve.

Mandatory Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. db.cngb.org [db.cngb.org]

- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

2'-O-MOE-U vs. unmodified RNA stability

An In-depth Technical Guide to the Enhanced Stability of 2'-O-Methoxyethyl (2'-O-MOE) Modified RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic chemical modification of RNA is a cornerstone of modern oligonucleotide therapeutic development. Among the most successful and widely adopted second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) group. This modification, particularly at uridine (B1682114) (2'-O-MOE-U) and other nucleosides, confers substantially enhanced stability against nuclease degradation and improves hybridization affinity to target RNA sequences when compared to unmodified RNA. These properties are critical for in vivo applications, leading to improved pharmacokinetic profiles, greater potency, and prolonged therapeutic effects. This guide provides a detailed examination of the stability of 2'-O-MOE-RNA, presenting key quantitative data, in-depth experimental methodologies, and visual workflows to inform research and development.

The 2'-O-Methoxyethyl (2'-O-MOE) Modification

The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group (-O-CH2-CH2-O-CH3)[1]. This alteration has profound implications for the structure and function of the RNA molecule. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack[2]. Additionally, it pre-organizes the sugar pucker into an A-form helical geometry (C3'-endo conformation), which is the preferred conformation for RNA-RNA and RNA-DNA duplexes. This pre-organization reduces the entropic penalty of hybridization, leading to more stable duplexes and higher binding affinity[1].

Enhanced Nuclease Resistance

A primary advantage of the 2'-O-MOE modification is its dramatic increase in resistance to degradation by cellular nucleases. Unmodified RNA is notoriously unstable in biological fluids, with a half-life that can be on the order of minutes[2]. The 2'-O-MOE modification significantly extends this half-life, making it suitable for therapeutic applications.

Quantitative Data: Nuclease Stability

The following table summarizes the comparative stability of 2'-O-MOE modified oligonucleotides and their unmodified counterparts in the presence of nucleases.

| Oligonucleotide Type | Matrix | Stability Metric | Result | Reference |

| Native Antisense Oligonucleotide (AON) | Blood Serum | Time to full degradation | ~2 hours | [3][4] |

| 2'-O-MOE Modified AON | Blood Serum | Stability Comparison | More stable than native AON | [3][4] |

| 2'-O-MeRNA (related 2'-alkoxy mod) | 50% Human Plasma | Half-life (t½) | 187 minutes | [5] |

| FRNA (2'-fluoroRNA) | 50% Human Plasma | Half-life (t½) | 53.2 minutes | [5] |

| Me-SRNA (highly modified) | 50% Human Plasma | Half-life (t½) | 1631 minutes | [5] |

Increased Thermal Stability and Binding Affinity

The 2'-O-MOE modification enhances the thermodynamic stability of RNA duplexes, which is quantified by an increase in the melting temperature (Tm). This increased stability directly correlates with a higher binding affinity for the target RNA sequence.

Quantitative Data: Thermal Stability (Tm)

The table below presents data on the change in melting temperature (ΔTm) conferred by 2'-O-MOE modifications.

| Oligonucleotide and Modification | Duplex Partner | ΔTm per Modification (°C) | Specific Tm Values (°C) | Reference |

| General 2'-O-MOE | RNA | +0.9 to +1.6 | - | [1] |

| 2'-O-MOE-T in AON | RNA | +0.5 | - | [3][4] |

| UOH14 (Unmodified) | AOH14 | - | 24 | |

| UOMOE14 (Fully 2'-O-MOE) | AOH14 | +1.14 (avg.) | 40 |

Experimental Protocols

Serum Stability Assay

This protocol assesses the stability of oligonucleotides in a biological matrix.

Methodology:

-

Oligonucleotide Duplex Preparation:

-

Resuspend single-stranded sense and antisense oligonucleotides (modified and unmodified) in nuclease-free water to a stock concentration of 200 µM[6].

-

Combine 10 µL of each sense and antisense strand with 5 µL of 10x annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate) and 25 µL of nuclease-free water for a final volume of 50 µL[6].

-

Anneal the strands by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

Incubation in Serum:

-

Sample Analysis:

-

At each designated time point, stop the reaction by adding an equal volume of a denaturing loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue) and immediately freezing the sample at -20°C or below[6].

-

Analyze the samples by electrophoresis on a 15-20% denaturing polyacrylamide gel (containing 7 M urea)[5].

-

Visualize the oligonucleotide bands using a suitable method (e.g., SYBR Gold staining or autoradiography if radiolabeled).

-

Quantify the band intensity for the intact oligonucleotide at each time point using densitometry software (e.g., ImageJ).

-

Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point and determine the half-life (t½).

-

UV Thermal Denaturation (Tm) Assay

This protocol determines the melting temperature of an oligonucleotide duplex.

Methodology:

-

Sample Preparation:

-

Anneal the modified and unmodified oligonucleotides with their complementary RNA strands as described in section 4.1 to a final concentration of 1-2 µM in a suitable melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).

-

Degas the buffer to prevent bubble formation at high temperatures.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Transfer the annealed duplex solution to a quartz cuvette with a 1 cm path length[7].

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the A260 values as a function of temperature to generate a melting curve.

-

The curve will be sigmoidal, showing a low absorbance plateau at lower temperatures (duplex state) and a high absorbance plateau at higher temperatures (single-stranded state).

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve. This is determined by finding the maximum of the first derivative of the melting curve.

-

Visualizations of Workflows and Mechanisms

Experimental Workflow for Stability Assessment

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]

The Genesis and Advancement of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides: A Technical Guide

The advent of 2'-O-methoxyethyl (2'-O-MOE) modifications represents a significant milestone in the development of oligonucleotide therapeutics, particularly in the realm of antisense technology. This second-generation modification has endowed antisense oligonucleotides (ASOs) with a compelling combination of enhanced efficacy, safety, and favorable pharmacokinetic properties, leading to the successful development of several FDA-approved drugs.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and core methodologies associated with 2'-O-MOE oligonucleotides, tailored for researchers, scientists, and professionals in the field of drug development.

From Discovery to a Leading Therapeutic Platform

The journey of 2'-O-MOE modifications began with a systematic effort to improve upon first-generation phosphorothioate (B77711) (PS) antisense oligonucleotides, which, despite their enhanced nuclease resistance, exhibited certain limitations, including off-target effects and cytotoxicity at higher doses.[3] Researchers at Isis Pharmaceuticals, in collaboration with Ciba-Geigy (now Novartis), embarked on a broad screening of various chemical modifications to the sugar moiety of oligonucleotides.[4]

The primary goal was to identify modifications that could simultaneously enhance binding affinity to target RNA and improve resistance to nuclease degradation. An early observation was that increasing the length of 2'-O-alkoxy substitutions on the ribose sugar increased nuclease resistance but decreased hybridization affinity. However, the introduction of 2'-O-alkoxyalkyl substitutions, such as the 2'-O-methoxyethyl group, surprisingly led to a significant increase in both nuclease resistance and binding affinity, a pivotal discovery that broke the previously observed trend.[4] This unique combination of properties established 2'-O-MOE as a highly promising candidate for therapeutic applications.

Key Attributes of 2'-O-MOE Modifications

The 2'-O-MOE modification confers several advantageous properties to oligonucleotides:

-

Enhanced Nuclease Resistance: The steric bulk of the 2'-O-MOE group provides significant protection to the phosphodiester backbone from degradation by endo- and exonucleases, leading to a longer half-life in biological fluids and tissues.[1][5]

-

Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar pucker into an RNA-like A-form geometry, which is favorable for binding to complementary RNA targets. This results in higher thermal stability (Tm) of the oligonucleotide-RNA duplex.[1][2]

-

Favorable Pharmacokinetic Profile: When combined with a phosphorothioate backbone, 2'-O-MOE oligonucleotides exhibit high plasma protein binding, which limits renal excretion and facilitates broad distribution to tissues.[6][7] This contributes to a long tissue half-life, allowing for less frequent dosing.[7][8]

-

Reduced Toxicity: Compared to first-generation phosphorothioate oligonucleotides, 2'-O-MOE modifications have generally shown a more favorable toxicity profile, with a lower incidence and severity of pro-inflammatory effects.[4][9]

The "Gapmer" Design: Harnessing RNase H Activity

A key innovation in the application of 2'-O-MOE modifications is the "gapmer" design.[1][10] In this chimeric structure, a central "gap" of several DNA or unmodified nucleotides is flanked by "wings" of 2'-O-MOE modified nucleotides.[1][10] This design is crucial because while the 2'-O-MOE modification enhances stability and affinity, it does not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[10] The central DNA gap in a gapmer ASO allows for the recruitment of RNase H upon binding to the target mRNA, leading to its degradation and subsequent reduction in protein expression.[1][4] The 2'-O-MOE wings protect the oligonucleotide from nuclease degradation and increase its binding affinity to the target.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-O-MOE modified oligonucleotides.

Table 1: Hybridization Affinity of Modified Oligonucleotides

| Modification Type | Target | ΔTm per Modification (°C) | Reference(s) |

| 2'-O-MOE | RNA | +0.9 to +1.6 | [2] |

| 2'-O-Methyl | RNA | Similar to 2'-O-MOE | [2] |

| 2'-Fluoro | RNA | +2.5 | [2] |

Table 2: In Vitro and In Vivo Potency of Antisense Oligonucleotides

| ASO Type | Target | In Vitro IC50 | In Vivo ED50 (Mouse Liver) | Reference(s) |

| Second-Generation 2'-O-MOE Gapmer | Target X | ~10-50 nM | - | [11] |

| First-Generation PS-DNA | Target X | ~100-500 nM | - | [11] |

| Second-Generation 2'-O-MOE Gapmer | PTEN | - | ~10-20 mg/kg | [11][12] |

| Second-Generation 2'-O-MOE Gapmer | ApoB | - | ~5-10 mg/kg | [11] |

Table 3: Pharmacokinetic Properties of Modified Oligonucleotides in Rats

| Oligonucleotide Chemistry | Absolute Bioavailability (Intraduodenal) | Key Characteristics | Reference(s) |

| Full PS, Full 2'-O-MOE | 0.3% | High stability, low permeability | [13] |

| PS ODN (First Generation) | 1.2% | Lower stability | [13] |

| Full PO, Full 2'-O-MOE | 2.1% | Rapid clearance, high urine excretion | [6][13] |

| Full PS, Partial 2'-O-MOE (3' hemimer) | 5.5% | Optimal balance of stability and permeability | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments involved in the synthesis and evaluation of 2'-O-MOE modified oligonucleotides.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

Objective: To synthesize a 2'-O-MOE modified oligonucleotide using automated phosphoramidite (B1245037) chemistry.

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

DNA phosphoramidites (for gapmers)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole, DCI)

-

Capping reagents (acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (iodine solution) or sulfurizing agent (e.g., PADS, Xanthane Hydride)

-

Deblocking reagent (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

-

Anhydrous acetonitrile

Protocol: The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by treatment with the deblocking reagent. The support is then washed with anhydrous acetonitrile.[1]

-

Coupling: The 2'-O-MOE phosphoramidite and activator solution are simultaneously delivered to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[1]

-

Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution or sulfurized to a phosphorothioate triester using a sulfurizing agent.[1]

-

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 65°C).[1]

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or gel electrophoresis.

Nuclease Resistance Assay

Objective: To evaluate the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.

Materials:

-

Purified 2'-O-MOE modified oligonucleotide

-

Control oligonucleotides (e.g., unmodified DNA, phosphorothioate DNA)

-

Nuclease source (e.g., fetal bovine serum, snake venom phosphodiester, or specific endo-/exonucleases)

-

Reaction buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC system

-

Gel staining reagent (e.g., SYBR Gold) or UV detector for HPLC

-

Quenching solution (e.g., EDTA)

Protocol:

-

Incubate a known amount of the 2'-O-MOE modified oligonucleotide and control oligonucleotides with the nuclease source in the appropriate reaction buffer at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the nuclease activity by adding the quenching solution.

-

Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from any degradation products.

-

Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation. The stability is often reported as a half-life (t1/2).

In Vitro Potency Assay (Cell Culture)

Objective: To determine the concentration of a 2'-O-MOE gapmer ASO required to inhibit the expression of a target gene in cultured cells.

Materials:

-

Cultured cells expressing the target gene

-

2'-O-MOE gapmer ASO

-

Transfection reagent (e.g., lipofectamine) or gymnosis delivery protocol

-

Cell culture medium and supplements

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting/ELISA

Protocol:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the 2'-O-MOE ASO using a suitable delivery method. Include appropriate controls (e.g., untreated cells, cells treated with a mismatch control ASO).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Harvest the cells and isolate either total RNA or total protein.

-

For RNA analysis: Perform qRT-PCR to quantify the mRNA levels of the target gene, normalizing to a housekeeping gene.

-

For protein analysis: Perform Western blotting or ELISA to quantify the protein levels of the target protein, normalizing to a loading control.

-

Calculate the percentage of target gene inhibition for each ASO concentration and determine the IC50 value (the concentration at which 50% inhibition is achieved).

Visualizations of Key Processes

The following diagrams illustrate the fundamental workflows and mechanisms associated with 2'-O-MOE oligonucleotides.

Caption: The four-step phosphoramidite cycle for solid-phase synthesis of 2'-O-MOE oligonucleotides.

Caption: Mechanism of action for a 2'-O-MOE gapmer antisense oligonucleotide leading to RNase H-mediated cleavage of target mRNA.

References

- 1. benchchem.com [benchchem.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. eu.idtdna.com [eu.idtdna.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. medchemexpress.com [medchemexpress.com]

The Cornerstone of Antisense Therapeutics: An In-depth Technical Guide to 2'-O-MOE Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified phosphoramidites has marked a pivotal advancement in the field of oligonucleotide therapeutics. This second-generation modification has endowed antisense oligonucleotides (ASOs) with a superior pharmacological profile, leading to the development of several FDA-approved drugs. This technical guide provides a comprehensive overview of 2'-O-MOE chemistry, its impact on oligonucleotide properties, detailed experimental protocols, and the mechanisms of action it enables.

The 2'-O-MOE Modification: A Chemical Advancement

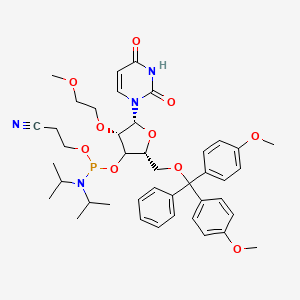

The 2'-O-MOE modification involves the attachment of a 2-methoxyethyl group to the 2'-hydroxyl of the ribose sugar in a nucleotide. This seemingly subtle alteration has profound effects on the resulting oligonucleotide's performance, addressing key challenges in the development of nucleic acid-based drugs.

Below is a diagram illustrating the chemical structure of a 2'-O-MOE phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis.

Enhanced Properties of 2'-O-MOE Modified Oligonucleotides

The introduction of the 2'-O-MOE group confers several advantageous properties to oligonucleotides, making them more suitable for therapeutic applications.

Increased Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar pucker into an A-form geometry, which is characteristic of RNA. This conformational preference enhances the binding affinity of the ASO to its target mRNA, resulting in a more stable duplex.[1] This increased affinity is reflected in a higher melting temperature (Tm) of the oligonucleotide-RNA duplex.

Superior Nuclease Resistance

The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[2] This increased stability extends the half-life of the ASO in biological fluids and tissues, a critical factor for achieving sustained therapeutic effect.

Favorable Pharmacokinetic and Toxicological Profile

Oligonucleotides incorporating 2'-O-MOE modifications generally exhibit a favorable safety and tolerability profile compared to some other high-affinity modifications like Locked Nucleic Acid (LNA).[3] The 2'-O-MOE chemistry has been a key component in several approved ASO drugs, demonstrating a well-characterized and acceptable safety profile in humans.[1]

Quantitative Comparison of 2'-O-Modifications